molecular formula C6H10N2S B12109451 Thiophene-2,5-diyldimethanamine

Thiophene-2,5-diyldimethanamine

Cat. No.: B12109451
M. Wt: 142.22 g/mol
InChI Key: WDCMUMFZOCYWQD-UHFFFAOYSA-N
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Description

Thiophene-2,5-diyldimethanamine is an organic compound with the molecular formula C₆H₁₀N₂S It features a thiophene ring substituted with two aminomethyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2,5-diyldimethanamine can be synthesized through several methods. One common approach involves the reaction of thiophene-2,5-dicarboxaldehyde with ammonia or primary amines under reductive amination conditions. This process typically uses reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and efficient catalysts can enhance the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Thiophene-2,5-diyldimethanamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form thiophene-2,5-diyldimethanol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Thiophene-2,5-diyldinitro compounds.

    Reduction: Thiophene-2,5-diyldimethanol.

    Substitution: Thiophene derivatives with various functional groups replacing the amino groups.

Scientific Research Applications

Chemistry

Thiophene-2,5-diyldimethanamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials, including conductive polymers and organic semiconductors.

Biology

In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as ligands in biochemical assays.

Medicine

The compound and its derivatives are explored for their pharmacological properties, including potential antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility allows for the creation of products with specific properties tailored to various applications.

Mechanism of Action

The mechanism by which thiophene-2,5-diyldimethanamine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,5-dicarboxaldehyde: A precursor in the synthesis of thiophene-2,5-diyldimethanamine.

    Thiophene-2,5-diyldimethanol: A reduced form of this compound.

    2,5-Diaminothiophene: A compound with similar amino substitutions but different reactivity.

Uniqueness

This compound is unique due to its dual aminomethyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles, such as in the design of functional materials and pharmaceuticals.

Biological Activity

Thiophene-2,5-diyldimethanamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by a thiophene core with two methylene groups. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors. The amino groups present in the compound facilitate hydrogen bonding and electrostatic interactions crucial for modulating biological activity. This binding can inhibit enzymatic pathways or alter receptor functions, leading to various therapeutic effects.

Biological Activities

Thiophene derivatives have been reported to exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated significant antimicrobial effects against methicillin-resistant strains .
  • Anti-inflammatory Properties : Compounds derived from thiophene have been noted for their potential in reducing inflammation, which is critical in treating conditions such as arthritis and other inflammatory diseases .
  • Antitumor Activity : Research indicates that some thiophene-based compounds exhibit cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiophene derivatives for their biological activities:

  • Antimicrobial Evaluation :
    • A series of thiophene-based heterocycles were synthesized and tested against multiple bacterial strains. Notably, spiro-indoline-oxadiazole derivatives showed high activity against C. difficile, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/ml .
  • Anti-inflammatory Effects :
    • In a study evaluating the anti-inflammatory potential of various thiophene derivatives, compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated promising anti-inflammatory activity correlating with structural modifications in the thiophene ring .
  • Antitumor Activity :
    • Research involving the cytotoxic effects of thiophene derivatives on cancer cell lines revealed that specific substitutions on the thiophene core significantly enhanced their anticancer properties. The study utilized assays to measure cell viability and proliferation rates .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Activity TypeExamplesObserved Effects
AntimicrobialSpiro-indoline-oxadiazole derivativesMIC 2-4 μg/ml against C. difficile
Anti-inflammatoryVarious substituted thiophenesInhibition of pro-inflammatory cytokines
AntitumorThiophene derivativesCytotoxicity against cancer cell lines

Table 2: Comparative Study of Thiophene Derivatives

Compound NameActivity TypeMIC (μg/ml)Notes
Spiro-indoline-oxadiazole derivativeAntimicrobial2-4High efficacy against C. difficile
1-(2,5-dimethylthiophen-3-yl)-1-hydroxyureaAnti-inflammatoryN/ASignificant reduction in cytokine levels
Various thiophenesAntitumorN/AEnhanced cytotoxic effects on cancer cells

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]methanamine

InChI

InChI=1S/C6H10N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4,7-8H2

InChI Key

WDCMUMFZOCYWQD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CN)CN

Origin of Product

United States

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